Benzeneacetamide, N-[2,2,2-trifluoro-1-(3-pyridinylamino)-1-(trifluoromethyl)ethyl]-
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Overview
Description
N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-2-phenylacetamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and a pyridine ring makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-2-phenylacetamide typically involves the reaction of hexafluoroisopropanol with pyridine derivatives under controlled conditions. The reaction is facilitated by the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of advanced reactors and purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-2-phenylacetamide involves its interaction with specific molecular targets. The hexafluoro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Another fluorinated compound with applications in the synthesis of pharmaceuticals.
Uniqueness
N-{1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)amino]propan-2-yl}-2-phenylacetamide is unique due to its combination of hexafluoro groups and a pyridine ring, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high specificity and efficiency .
Properties
Molecular Formula |
C16H13F6N3O |
---|---|
Molecular Weight |
377.28 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C16H13F6N3O/c17-15(18,19)14(16(20,21)22,24-12-7-4-8-23-10-12)25-13(26)9-11-5-2-1-3-6-11/h1-8,10,24H,9H2,(H,25,26) |
InChI Key |
WZPSOEAZSQIQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CN=CC=C2 |
Origin of Product |
United States |
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